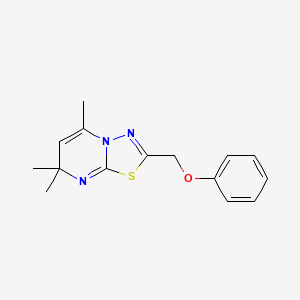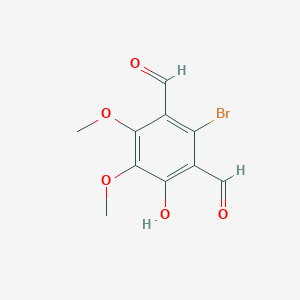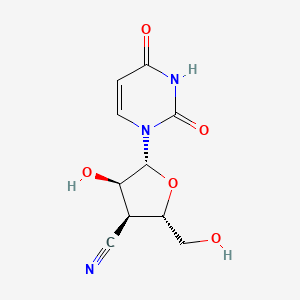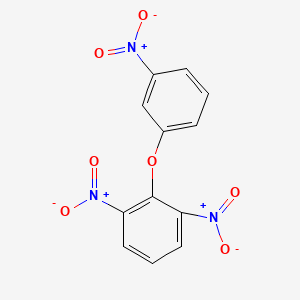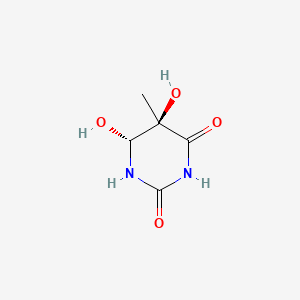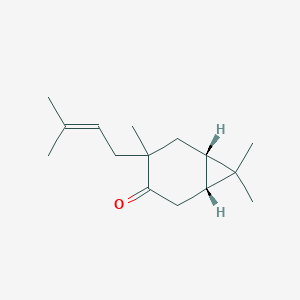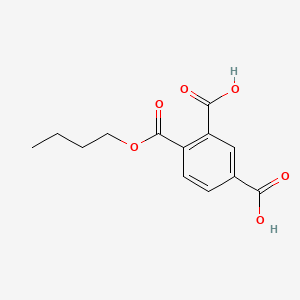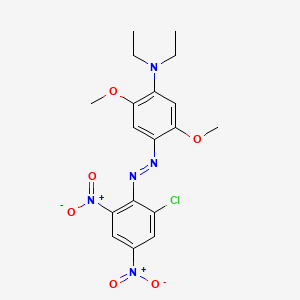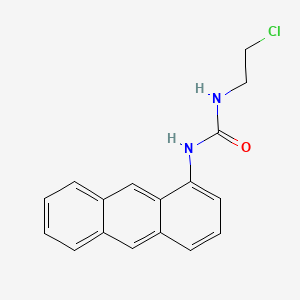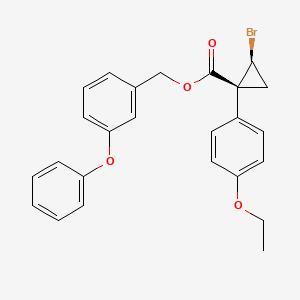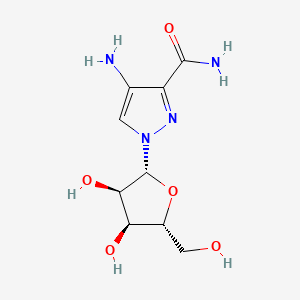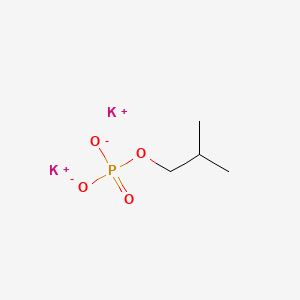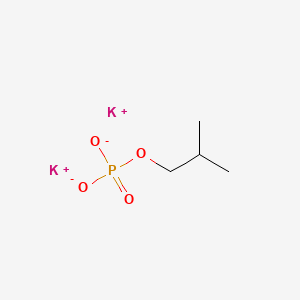
Dipotassium isobutyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium isobutyl phosphate is an organophosphate compound with the chemical formula C4H9K2O4P. It is a potassium salt of isobutyl phosphate and is known for its solubility in water and its use in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium isobutyl phosphate can be synthesized through the neutralization of isobutyl phosphoric acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium, and the pH is carefully controlled to ensure complete neutralization. The reaction can be represented as follows:
C4H9PO4H2+2KOH→C4H9K2PO4+2H2O
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where isobutyl phosphoric acid and potassium hydroxide are mixed in stoichiometric amounts. The reaction mixture is then heated to facilitate the reaction, and the product is crystallized out by cooling the solution. The crystals are then filtered, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium isobutyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form isobutyl phosphoric acid and potassium hydroxide.
Substitution Reactions: It can participate in substitution reactions where the isobutyl group is replaced by other alkyl or aryl groups.
Complexation: It can form complexes with metal ions, which can be used in various applications.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Complexation: Metal salts such as copper sulfate or zinc chloride.
Major Products
Hydrolysis: Isobutyl phosphoric acid and potassium hydroxide.
Substitution: Various alkyl or aryl phosphates.
Complexation: Metal-phosphate complexes.
Wissenschaftliche Forschungsanwendungen
Dipotassium isobutyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of buffer solutions and as a nutrient source in microbial culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of detergents, fertilizers, and as a corrosion inhibitor in cooling systems.
Wirkmechanismus
The mechanism of action of dipotassium isobutyl phosphate involves its ability to donate phosphate groups in biochemical reactions. It acts as a source of phosphorus, which is essential for various metabolic processes. In biological systems, it can interact with enzymes and other proteins, influencing their activity and stability. The molecular targets include enzymes involved in phosphorylation and dephosphorylation reactions, which are critical for energy metabolism and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipotassium phosphate (K2HPO4): A widely used buffering agent and nutrient source.
Monopotassium phosphate (KH2PO4): Used in fertilizers and as a food additive.
Tripotassium phosphate (K3PO4): Employed in detergents and as a water softener.
Uniqueness
Dipotassium isobutyl phosphate is unique due to its isobutyl group, which imparts specific chemical properties that are different from other potassium phosphates. This structural difference allows it to participate in unique chemical reactions and makes it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
90605-13-3 |
|---|---|
Molekularformel |
C4H9K2O4P |
Molekulargewicht |
230.28 g/mol |
IUPAC-Name |
dipotassium;2-methylpropyl phosphate |
InChI |
InChI=1S/C4H11O4P.2K/c1-4(2)3-8-9(5,6)7;;/h4H,3H2,1-2H3,(H2,5,6,7);;/q;2*+1/p-2 |
InChI-Schlüssel |
QQVPGMKUULHCHN-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)COP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


